molecular formula C9H9N3O B1594650 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one CAS No. 78831-00-2

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one

Cat. No.: B1594650
CAS No.: 78831-00-2
M. Wt: 175.19 g/mol
InChI Key: LWMREWHCHKZSDF-UHFFFAOYSA-N
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Description

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of a phenyl group at the 6-position and a carbonyl group at the 3-position makes this compound unique. It is of interest in various fields due to its potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one can be synthesized through several methods. One common method involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds. For example, the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions can yield the desired triazine compound. The reaction typically requires heating and the presence of a catalyst such as hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride.

Major Products Formed

    Oxidation: Formation of triazine oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its biological activities.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one involves interactions with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazine: Lacks the phenyl group and carbonyl group, leading to different chemical properties.

    1,3,5-Triazine: Another triazine isomer with different nitrogen atom positions.

    Phenylhydrazine Derivatives: Compounds with similar phenyl groups but different ring structures.

Uniqueness

6-Phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazine ring with a phenyl group and a carbonyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

6-phenyl-4,5-dihydro-2H-1,2,4-triazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c13-9-10-6-8(11-12-9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMREWHCHKZSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NNC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70354623
Record name 1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78831-00-2
Record name 1,2,4-Triazin-3(2H)-one, 4,5-dihydro-6-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70354623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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